molecular formula C12H9Cl2NO3 B13691735 Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13691735
M. Wt: 286.11 g/mol
InChI Key: UFCCEIPTFXJWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 5-(2,3-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)9-6-10(18-15-9)7-4-3-5-8(13)11(7)14/h3-6H,2H2,1H3

InChI Key

UFCCEIPTFXJWRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 2,3-dichlorobenzonitrile oxide with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired isoxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate

Comparison: this compound is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

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